N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide
Description
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide is a synthetic organic compound with a complex structure It features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group and a dioxo functionality Additionally, it has an acetamide moiety linked to an oxolane ring
Properties
IUPAC Name |
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-17(15(18)6-10-4-5-21-8-10)13-9-22(19,20)14-3-2-11(16)7-12(13)14/h2-3,7,10,13H,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOZNUGIIHRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CS(=O)(=O)C2=C1C=C(C=C2)Cl)C(=O)CC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide typically involves multiple steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via cyclization reactions involving sulfur-containing precursors and aromatic compounds. For instance, a common method involves the cyclization of 2-chlorobenzenethiol with an appropriate dienophile under acidic conditions.
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Introduction of the Chloro and Dioxo Groups: : The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride. The dioxo functionality is typically introduced through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
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Attachment of the Acetamide Moiety: : The acetamide group is introduced through acylation reactions. This can be achieved by reacting the benzothiophene derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
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Formation of the Oxolane Ring: : The oxolane ring can be synthesized via ring-closing reactions involving diols or halohydrins. For example, 3-hydroxybutanal can undergo intramolecular cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the acetamide moiety, potentially converting them to alcohols or amines.
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Substitution: : The chloro group in the benzothiophene ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The exact pathways and targets would be determined through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methylacetamide: Similar structure but lacks the oxolane ring.
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-ethyl-2-(oxolan-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-(oxolan-3-yl)acetamide is unique due to the combination of its benzothiophene core, chloro substitution, dioxo functionality, and the presence of both an acetamide and an oxolane ring. This combination of features provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
